molecular formula C18H19N3O5S B1668874 Cefprozil CAS No. 92665-29-7

Cefprozil

Cat. No. B1668874
CAS RN: 92665-29-7
M. Wt: 389.4 g/mol
InChI Key: WDLWHQDACQUCJR-ZAMMOSSLSA-N
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Description

Cefprozil is a cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .


Synthesis Analysis

One-pot synthesis of cefprozil was successfully conducted via a two-step enzymatic transformation catalysed by immobilized penicillin acylase from E. coli . Another method involves forming DMF salt of cefprozil by reaction of 7-APCA alkaline solution and the mixed anhydride .


Molecular Structure Analysis

Cefprozil has a molecular formula of C18H19N3O5S . It has prop-1-enyl and ®-2-amino-2-(4-hydroxyphenyl)acetamido groups at positions 3 and 7, respectively, of the cephem skeleton .


Chemical Reactions Analysis

Analytical methods have been developed using chromatography for determination of cefprozil in pharmaceutical drug formulations .


Physical And Chemical Properties Analysis

Cefprozil has a molecular weight of 389.4 g/mol . It is a semi-synthetic, second-generation cephalosporin .

Scientific Research Applications

1. Pharmacokinetics and Bioequivalence Study

  • Summary of Application: This study was conducted to assess the bioequivalence of the granule formulation to a dry suspension in healthy Chinese volunteers and estimate the pharmacokinetic (PK) profiles of cefprozil .
  • Methods of Application: An open-label, randomized, single-dose, two-period, two-group, crossover study was conducted in 60 healthy Chinese volunteers under fasted or fed conditions . Blood samples were collected at specified time intervals, and the plasma concentrations of cis- and trans-cefprozil were determined by a validated liquid chromatography-tandem mass spectrometry (LC–MS/MS) method .
  • Results: The PK parameters of the granule formulation of cefprozil were similar to those of the suspension. The 90% CI values of the GMRs of Cmax, AUC0-t and AUC0-∞ under both fasted and fed conditions were within the prespecified bioequivalence range (80.00–125.00%) .

2. Population Pharmacokinetics Study

  • Summary of Application: This study aimed to develop a population pharmacokinetics (PPK) model for cefprozil for healthy male Koreans .
  • Methods of Application: Clinical PK and demographic data of healthy Korean males receiving cefprozil at a dose of 1000 mg were analyzed using Phoenix® NLME™ . A one-compartment model with first-order absorption with lag-time was constructed as a base model .
  • Results: Creatinine clearance significantly influenced systemic clearance of cefprozil. The final PPK model for cis-, trans-, and total cefprozil was established and validated .

3. Spectrometric Investigation

  • Summary of Application: This research focused on the interaction of cefprozil with 3-methyl-benzothiazolinone-2-hydrazone (MBTH) in the presence of ceric ammonium sulfate or ferric chloride as an oxidizing agent .
  • Methods of Application: The method was based upon the interaction of the drug with MBTH in the presence of an oxidizing agent, where the formed color was measured at λ 521 nm or 624 nm, respectively .

4. Treatment of Bacterial Infections

  • Summary of Application: Cefprozil is a cephalosporin antibiotic that is commonly employed to treat a variety of bacterial infections, including those of the ear and skin, bronchitis, and others .
  • Methods of Application: Cefprozil is administered orally. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .
  • Results: The clinical effect of Cefprozil as an antibiotic has long been confirmed. Its range of antimicrobial activity is very broad, and its effect on resistant bacteria is also excellent .

5. Treatment of Persistent or Recurrent Acute Otitis Media

  • Summary of Application: Cefprozil has been used clinically for the treatment of persistent or recurrent acute otitis media .

6. Treatment of Skin Infections and Tonsillopharyngitis

  • Summary of Application: Cefprozil has been used extensively in a variety of diseases related to skin infections and tonsillopharyngitis (including upper and lower respiratory tract infections) .

4. Bacteriological Response Rates

  • Summary of Application: Cefprozil has been compared with other antibiotics like cefaclor in terms of bacteriological response rates .
  • Results: Bacteriological response rates were significantly higher in patients treated with cefprozil than in patients treated with cefaclor in one study (83 vs 76%; p = 0.035). Overall response rates were also significantly higher in cefprozil treated patients (80 vs 72%; p = 0.018) .

5. Treatment of Respiratory Tract Infections

  • Summary of Application: Cefprozil has been used extensively in clinics for the treatment of upper and lower respiratory tract infections .

6. Treatment of Urinary Tract Infections

  • Summary of Application: Cefprozil is a cephalosporin antibiotic that can also be used to treat urinary tract infections induced by some anaerobes .

Safety And Hazards

Cefprozil should be handled with personal protective equipment/face protection . It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .

Future Directions

While cefprozil has been extensively used in clinics, pharmacokinetic information on cefprozil is still very limited . Future research could focus on establishing accurate population pharmacokinetics models of cefprozil .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWHQDACQUCJR-ZAMMOSSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873545
Record name trans-Cefprozil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor.
Record name Cefprozil
Source DrugBank
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Product Name

Cefprozil

CAS RN

92676-86-3, 92665-29-7
Record name trans-Cefprozil
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Record name Cefprozil [USAN:INN]
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Record name Cefprozil anhydrous, E-isomer
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Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
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Record name trans-Cefprozil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R)
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Record name CEFPROZIL ANHYDROUS, (E)-
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Melting Point

218-225 °C
Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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